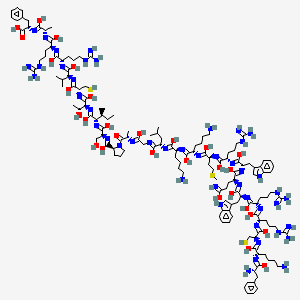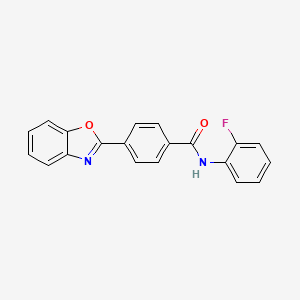
PROTEIN KINASE C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein Kinase C (PKC) is a family of protein kinase enzymes that control the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . PKC enzymes are activated by signals such as increased concentration of diacylglycerol levels or calcium ions .
Synthesis Analysis
PKC plays a crucial role in signal transduction for a variety of biologically active substances which activate cellular functions and proliferation . The DsPKC gene was highly expressed upon induction with isopropyl-β-d-thiogalactoside (IPTG) at a final concentration of 0.2mmolL −1 at 37°C .Molecular Structure Analysis
Understanding the three-dimensional structure of PKC has been a fundamental goal in the PKC field . The determination of the structure is a prerequisite for a complete understanding of the complex activation mechanisms of PKC .Chemical Reactions Analysis
PKC enzymes play important roles in several signal transduction cascades . In biochemistry, the PKC family consists of fifteen isozymes in humans . They are divided into three subfamilies, based on their second messenger requirements: conventional (or classical), novel, and atypical .Physical And Chemical Properties Analysis
PKC is a serine/threonine kinase characterized by its activation in vitro by Ca2+, phospholipid (primarily phosphatidylserine), and diacylglycerol (DAG) . PKC is activated intracellularly by signal transduction pathways that produce DAG along with some lysophospholipids and fatty acids .Mecanismo De Acción
PKC enzymes are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins . PKC enzymes in turn are activated by signals such as increases in the concentration of diacylglycerol (DAG) or calcium ions (Ca 2+ ) .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
141436-78-4 |
|---|---|
Nombre del producto |
PROTEIN KINASE C |
Fórmula molecular |
C10H10O5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




